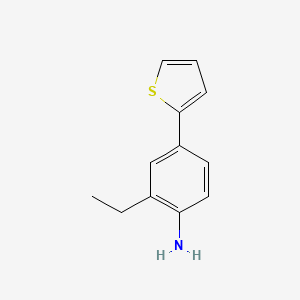
2-Bromo-1-(8-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(8-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is an organic compound with the molecular formula C16H21BrO. It is a crystalline solid with a melting point of 65°C and is off-white in color . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of 2-Bromo-1-(8-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone typically involves the bromination of 1-(8-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
2-Bromo-1-(8-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to 1-(8-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Applications De Recherche Scientifique
2-Bromo-1-(8-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(8-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atom in the compound is highly reactive and can participate in substitution and elimination reactions. The compound can also act as an electrophile, reacting with nucleophiles to form new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Bromo-1-(8-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone include:
1-(8-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone: This compound lacks the bromine atom and is less reactive in substitution reactions.
2-Chloro-1-(8-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone: This compound has a chlorine atom instead of bromine, making it less reactive due to the lower electronegativity of chlorine compared to bromine.
2-Iodo-1-(8-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone: This compound has an iodine atom, which is more reactive than bromine due to its larger atomic size and lower bond dissociation energy.
The uniqueness of this compound lies in its optimal reactivity, making it suitable for a wide range of chemical reactions and applications .
Propriétés
Formule moléculaire |
C13H15BrO |
|---|---|
Poids moléculaire |
267.16 g/mol |
Nom IUPAC |
2-bromo-1-(8-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H15BrO/c1-9-3-2-4-10-5-6-11(7-12(9)10)13(15)8-14/h5-7,9H,2-4,8H2,1H3 |
Clé InChI |
HTVPUKRMQOLCBD-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC2=C1C=C(C=C2)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 5-fluoro-3-methyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13898323.png)
![6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13898325.png)




![Ethyl 2-[1-(methylamino)cyclopropyl]acetate hydrochloride](/img/structure/B13898351.png)
![7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B13898355.png)



![Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B13898386.png)


